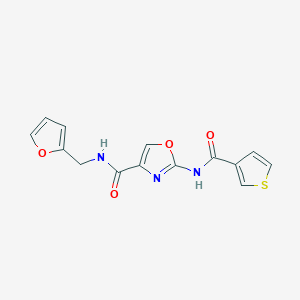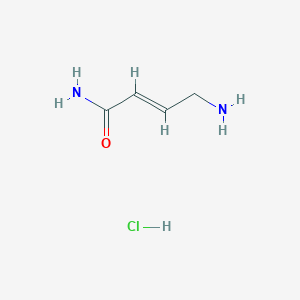
(4R,5S)-4-amino-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-4-amino-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one, also known as CP-99,994, is a synthetic compound that belongs to the class of non-peptide vasopressin V1a receptor antagonists. This compound is widely used in scientific research to study the role of vasopressin in various physiological and pathological conditions.
Wirkmechanismus
(4R,5S)-4-amino-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one exerts its pharmacological effects by blocking the binding of vasopressin to the V1a receptor. This results in the inhibition of downstream signaling pathways that are involved in the regulation of social behavior, aggression, and stress response.
Biochemical and Physiological Effects:
(4R,5S)-4-amino-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects in both animal models and humans. These effects include the inhibition of social behavior and aggression, the attenuation of stress response, and the modulation of blood pressure and water balance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4R,5S)-4-amino-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one is its high selectivity and potency for the vasopressin V1a receptor. This makes it an ideal tool for studying the role of vasopressin in various physiological and pathological conditions. However, one of the limitations of (4R,5S)-4-amino-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one is its relatively short half-life, which requires frequent dosing in animal experiments.
Zukünftige Richtungen
There are several future directions for the use of (4R,5S)-4-amino-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one in scientific research. One potential application is the study of the role of vasopressin in psychiatric disorders such as autism, schizophrenia, and depression. Another potential application is the development of novel drugs that target the vasopressin system for the treatment of various diseases. Finally, (4R,5S)-4-amino-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one may also be used in the development of new diagnostic tools for the detection of vasopressin-related disorders.
Synthesemethoden
The synthesis of (4R,5S)-4-amino-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one involves several steps, including the preparation of cyclopropyl pyridine, which is then reacted with 4-aminopyrrolidin-2-one to form the final product. The synthesis of (4R,5S)-4-amino-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one has been described in detail in the literature and is considered to be a relatively straightforward process.
Wissenschaftliche Forschungsanwendungen
(4R,5S)-4-amino-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one has been extensively used in scientific research to study the role of vasopressin in various physiological and pathological conditions. Vasopressin is a hormone that plays a critical role in regulating blood pressure, water balance, and stress response. (4R,5S)-4-amino-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one is a potent and selective antagonist of the vasopressin V1a receptor, which is primarily expressed in the brain and is involved in social behavior, aggression, and stress response.
Eigenschaften
IUPAC Name |
(4R,5S)-4-amino-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-10-6-11(16)15(9-3-4-9)12(10)8-2-1-5-14-7-8/h1-2,5,7,9-10,12H,3-4,6,13H2/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWGSXQRPDRLJY-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(C(CC2=O)N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2[C@H]([C@@H](CC2=O)N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2872735.png)

![3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride](/img/structure/B2872738.png)



![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872746.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2872747.png)
![ethyl N-[(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2872748.png)
![5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2872749.png)

